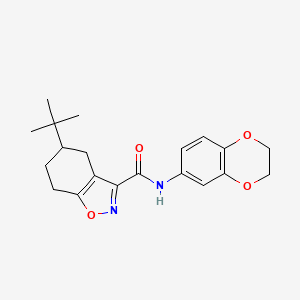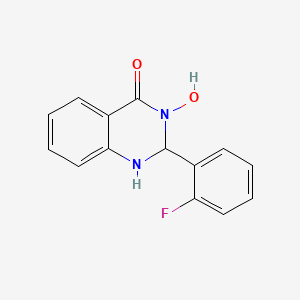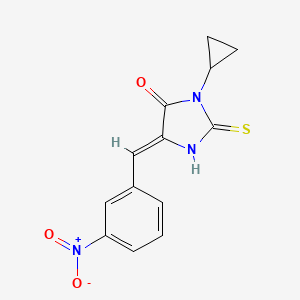
5-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(TERT-BUTYL)-N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a benzodioxin moiety, and a tetrahydrobenzisoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(TERT-BUTYL)-N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxin ring, the introduction of the tert-butyl group, and the construction of the tetrahydrobenzisoxazole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(TERT-BUTYL)-N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
5-(TERT-BUTYL)-N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development. Its pharmacological properties are of interest for the treatment of various diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(TERT-BUTYL)-N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,3-dihydro-1,4-benzodioxin-6-yl(4-piperidinyl)carbamate
- 3-tert-butyl-7-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Uniqueness
Compared to similar compounds, 5-(TERT-BUTYL)-N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of structural features. The presence of the benzodioxin moiety and the tetrahydrobenzisoxazole core imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)12-4-6-15-14(10-12)18(22-26-15)19(23)21-13-5-7-16-17(11-13)25-9-8-24-16/h5,7,11-12H,4,6,8-10H2,1-3H3,(H,21,23) |
InChI Key |
RURAOTLHMWJJEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14928602.png)
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B14928618.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B14928619.png)

![N-(5-bromopyridin-2-yl)-1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14928622.png)
![(3aR,7aS)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14928626.png)
![5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14928629.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B14928654.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide](/img/structure/B14928659.png)
![1-(difluoromethyl)-N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14928661.png)
![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide](/img/structure/B14928664.png)
![2-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14928676.png)
![9-ethyl-8-methyl-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928684.png)
